
Beryllium--titanium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium–titanium (1/1) is a compound consisting of beryllium and titanium in a 1:1 ratio. This compound is represented by the chemical formula BeTi and has a molecular weight of 56.879182 g/mol . Beryllium is a lightweight, steel-gray metal known for its high stiffness and thermal conductivity, while titanium is renowned for its high strength-to-weight ratio and corrosion resistance . The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of beryllium–titanium (1/1) can be achieved through various synthetic routes. One common method involves the direct reaction of beryllium and titanium metals at high temperatures. This process requires a controlled environment to prevent contamination and ensure the purity of the final product. The reaction typically takes place in a vacuum or an inert gas atmosphere to avoid oxidation .
Industrial Production Methods
Industrial production of beryllium–titanium (1/1) often involves the use of advanced metallurgical techniques. One such method is the vacuum arc remelting process, where beryllium and titanium are melted together in a vacuum to form a homogeneous alloy. This method ensures the removal of impurities and results in a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Beryllium–titanium (1/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Beryllium–titanium (1/1) can react with oxygen to form beryllium oxide (BeO) and titanium dioxide (TiO2).
Common Reagents and Conditions
Common reagents used in the reactions of beryllium–titanium (1/1) include oxygen, hydrogen, and halogens. The reactions typically require high temperatures and controlled environments to ensure the desired products are formed .
Major Products
The major products formed from the reactions of beryllium–titanium (1/1) include beryllium oxide, titanium dioxide, beryllium halides, and titanium halides .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of beryllium–titanium (1/1) involves its interaction with various molecular targets and pathways. The compound exerts its effects through the formation of strong metallic bonds between beryllium and titanium atoms, resulting in a material with exceptional mechanical properties . These properties are further enhanced by the formation of intermediate phases, such as Be12Ti and Be3Ti, which contribute to the compound’s high strength and thermal stability .
Comparación Con Compuestos Similares
Beryllium–titanium (1/1) can be compared with other similar compounds, such as beryllium-aluminum (BeAl) and titanium-aluminum (TiAl) alloys.
Beryllium-Aluminum (BeAl): This compound is known for its high thermal conductivity and lightweight properties, making it suitable for aerospace applications.
Titanium-Aluminum (TiAl): Titanium-aluminum alloys are known for their high strength-to-weight ratio and excellent oxidation resistance.
Similar Compounds
- Beryllium-Aluminum (BeAl)
- Titanium-Aluminum (TiAl)
- Beryllium-Copper (BeCu)
- Titanium-Nickel (TiNi)
Propiedades
Número CAS |
12232-67-6 |
|---|---|
Fórmula molecular |
BeTi |
Peso molecular |
56.879 g/mol |
Nombre IUPAC |
beryllium;titanium |
InChI |
InChI=1S/Be.Ti |
Clave InChI |
ZXLMKCYEDRYHQK-UHFFFAOYSA-N |
SMILES canónico |
[Be].[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


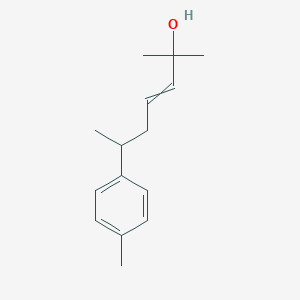

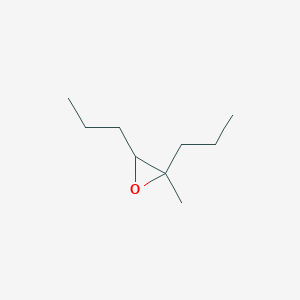

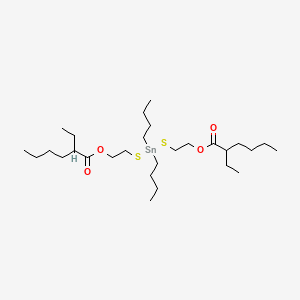

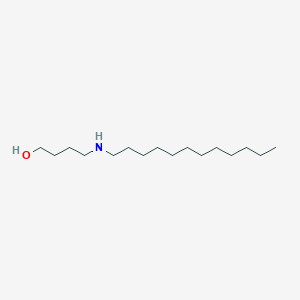
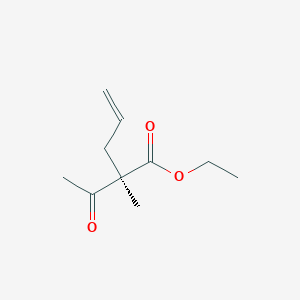
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)

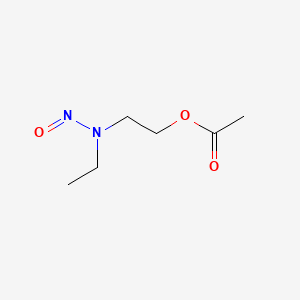
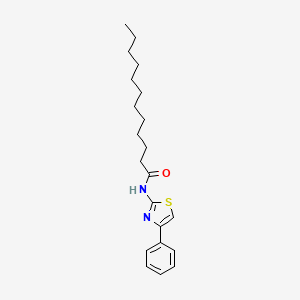
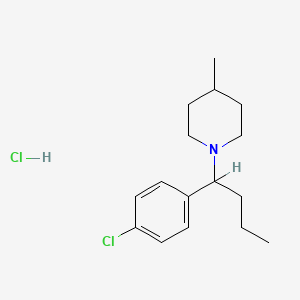
![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
